molecular formula C20H17ClFN3O2S B2414033 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1105212-07-4

2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-fluorobenzyl)acetamide

Cat. No. B2414033
CAS RN: 1105212-07-4
M. Wt: 417.88
InChI Key: ZTPHQXSEDHBKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O2S and its molecular weight is 417.88. The purity is usually 95%.
BenchChem offers high-quality 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-fluorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-fluorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Binding and Biological Activities

Research on amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, which share a structural motif with the mentioned compound, has shown significant affinity towards A1 and A2A adenosine receptors. Compounds with specific substituents, including fluorobenzyl groups, demonstrated high affinity and selectivity for the A1 receptor subtype, suggesting potential applications in designing receptor-targeted therapies (Betti et al., 1999).

Anticancer Activity

The structural analogue fluoro-substituted benzo[b]pyran has been investigated for its anti-lung cancer activity. This research underscores the potential of fluorine and chlorobenzyl substitutions in enhancing the anticancer properties of molecules, providing a pathway for the development of new anticancer agents (Hammam et al., 2005).

Physicochemical and Photovoltaic Efficiency Modeling

Studies on benzothiazolinone acetamide analogs, including those with chlorophenyl and fluorobenzyl groups, have conducted spectroscopic and quantum mechanical studies. These studies assess the compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs), exploring their light harvesting efficiency and free energy of electron injection. This indicates the broader applicability of such compounds beyond pharmacology, potentially in materials science and renewable energy technologies (Mary et al., 2020).

Synthesis and Anti-inflammatory Activity

Research into N-(3-chloro-4-flurophenyl) derivatives has also highlighted their synthesis and significant anti-inflammatory activity. This suggests the chemical framework's relevance in developing new anti-inflammatory drugs, highlighting the importance of the chloro and fluoro substituents in medicinal chemistry (Sunder & Maleraju, 2013).

properties

IUPAC Name

2-[2-[(3-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-[(4-fluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2S/c21-15-3-1-2-14(8-15)12-28-20-24-17(10-19(27)25-20)9-18(26)23-11-13-4-6-16(22)7-5-13/h1-8,10H,9,11-12H2,(H,23,26)(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPHQXSEDHBKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NC(=CC(=O)N2)CC(=O)NCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-fluorobenzyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.